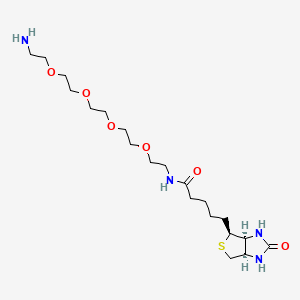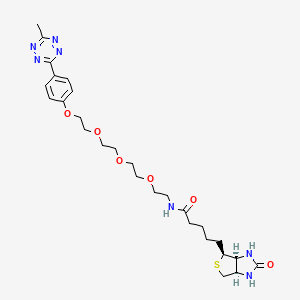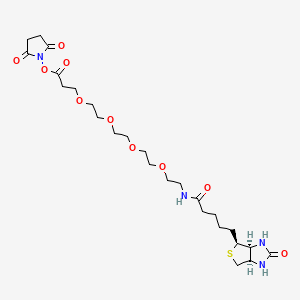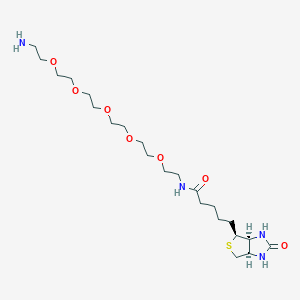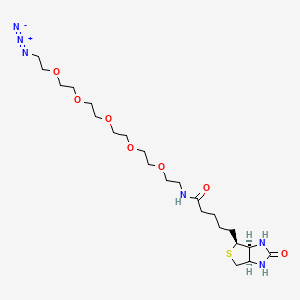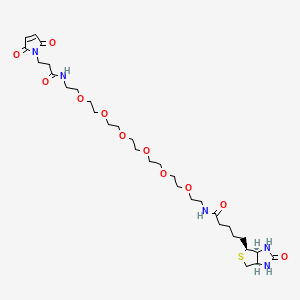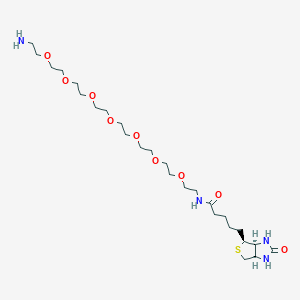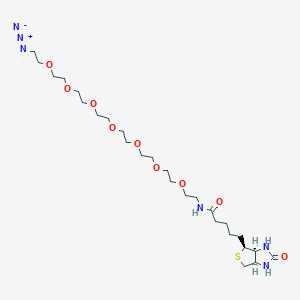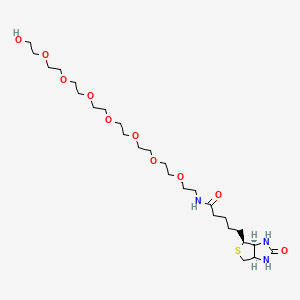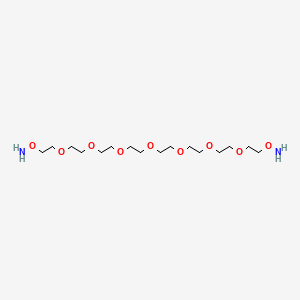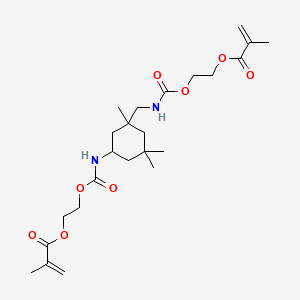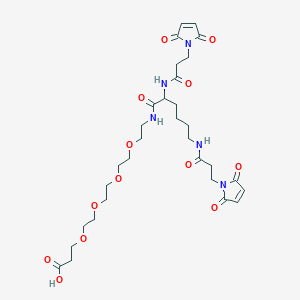
BMS-202
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-202 est un inhibiteur de petite molécule connu pour sa capacité à bloquer l’interaction entre la protéine 1 de mort cellulaire programmée (PD-1) et son ligand, le ligand 1 de mort cellulaire programmée (PD-L1). Ce composé a suscité un intérêt considérable en raison de son potentiel en immunothérapie anticancéreuse, en particulier pour renforcer la réponse immunitaire de l’organisme contre les tumeurs .
Applications De Recherche Scientifique
BMS-202 has a wide range of scientific research applications, including:
Cancer Immunotherapy: this compound is primarily used in cancer research to inhibit the PD-1/PD-L1 interaction, thereby enhancing the immune response against tumors. .
Biological Studies: The compound is used to study the role of PD-L1 in immune regulation and its impact on various signaling pathways, such as the PI3K/AKT pathway.
Drug Development: This compound serves as a lead compound for developing new small-molecule inhibitors targeting the PD-1/PD-L1 pathway.
Mécanisme D'action
Le BMS-202 exerce ses effets en se liant à PD-L1 et en empêchant son interaction avec PD-1. Ce blocage perturbe la voie de signalisation PD-L1/PD-1, qui est connue pour supprimer la réponse immunitaire. En inhibant cette interaction, le this compound augmente l’activité des lymphocytes T, leur permettant de cibler et de détruire efficacement les cellules cancéreuses . Le composé cible spécifiquement la dimérisation de PD-L1, conduisant à la formation d’homodimères de PD-L1 et empêchant son interaction avec PD-1 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du BMS-202 implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend une structure chimique de méthoxy-1-pyridine. La voie de synthèse implique généralement les étapes suivantes :
Formation de la structure de base : La première étape implique la formation du noyau de méthoxy-1-pyridine par une série de réactions, y compris une substitution nucléophile et une cyclisation.
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela inclut le contrôle de la température, de la pression et l’utilisation de catalyseurs pour faciliter les réactions .
Analyse Des Réactions Chimiques
Types de réactions
Le BMS-202 subit plusieurs types de réactions chimiques, y compris :
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthoxy et pyridine.
Réduction : Des réactions de réduction peuvent se produire au niveau de divers groupes fonctionnels, modifiant les propriétés chimiques du composé.
Substitution : Le this compound peut participer à des réactions de substitution nucléophile et électrophile, en particulier au niveau des cycles aromatiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent :
Agents oxydants : tels que le peroxyde d’hydrogène et le permanganate de potassium.
Agents réducteurs : tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium.
Réactifs de substitution : tels que les halogènes et les agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe méthoxy peut conduire à la formation d’aldéhydes ou d’acides carboxyliques, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans les cycles aromatiques .
Applications de la recherche scientifique
Le this compound a un large éventail d’applications de recherche scientifique, y compris :
Immunothérapie anticancéreuse : Le this compound est principalement utilisé dans la recherche sur le cancer pour inhiber l’interaction PD-1/PD-L1, renforçant ainsi la réponse immunitaire contre les tumeurs. .
Études biologiques : Le composé est utilisé pour étudier le rôle de PD-L1 dans la régulation immunitaire et son impact sur diverses voies de signalisation, telles que la voie PI3K/AKT.
Développement de médicaments : Le this compound sert de composé principal pour développer de nouveaux inhibiteurs de petites molécules ciblant la voie PD-1/PD-L1.
Comparaison Avec Des Composés Similaires
Composés similaires
Plusieurs composés sont similaires au BMS-202 en termes de mécanisme d’action et de structure chimique. Il s’agit notamment de :
Unicité du this compound
Le this compound est unique en raison de sa forte affinité de liaison et de sa spécificité envers PD-L1. Sa capacité à induire la dimérisation de PD-L1 et à bloquer efficacement l’interaction PD-1/PD-L1 le distingue des autres inhibiteurs. De plus, ses propriétés pharmacocinétiques favorables, telles qu’une bonne biodisponibilité orale et une pénétration tumorale, en font un candidat prometteur pour l’immunothérapie anticancéreuse .
Propriétés
IUPAC Name |
N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-18-22(10-7-11-23(18)20-8-5-4-6-9-20)17-31-24-13-12-21(25(28-24)30-3)16-26-14-15-27-19(2)29/h4-13,26H,14-17H2,1-3H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDPSOYOYVELLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1675203-84-5 |
Source


|
| Record name | BMS-202 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDA2HUE7KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
